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molecular formula C5H5BrOS B1314068 (2-Bromothiophen-3-YL)methanol CAS No. 70260-16-1

(2-Bromothiophen-3-YL)methanol

Cat. No. B1314068
M. Wt: 193.06 g/mol
InChI Key: BOJYRNFSHPAZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969394B2

Procedure details

To a solution of 2-bromo-3-hydroxymethylthiophene from Example 1, Step 1 (13.0 g, 67.3 mmol) in THF (100 mL) and water (10 mL) was added N-chlorosuccinimide (9.88 g, 74.0 mmol) and the mixture was stirred at r.t. for 5 h and concentrated in vacuo. The residue was worked up as above to afford the desired product. The crude product was used directly.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][OH:8].[Cl:9]N1C(=O)CCC1=O>C1COCC1.O>[Br:1][C:2]1[S:3][C:4]([Cl:9])=[CH:5][C:6]=1[CH2:7][OH:8]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
BrC=1SC=CC1CO
Name
Quantity
9.88 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1SC(=CC1CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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